1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine
Overview
Description
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . This compound is characterized by the presence of an isopropyl group attached to a piperazine ring, which is further substituted with a 6-nitropyridin-3-yl group. It is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with 1-isopropylpiperazine and 2-nitro-5-chloropyridine as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine undergoes various chemical reactions, including:
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its nitro and piperazine groups . These interactions can modulate various biochemical pathways, leading to potential biological effects .
Comparison with Similar Compounds
1-Isopropyl-4-(6-nitropyridin-3-yl)piperazine can be compared with other similar compounds, such as:
1-Isopropyl-4-(6-nitro-3-pyridyl)piperazine: This compound has a similar structure but differs in the position of the nitro group.
1-(6-Nitropyridin-3-yl)piperazine: This compound lacks the isopropyl group, which can affect its chemical properties and reactivity.
Properties
IUPAC Name |
1-(6-nitropyridin-3-yl)-4-propan-2-ylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-10(2)14-5-7-15(8-6-14)11-3-4-12(13-9-11)16(17)18/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVTGKLDGTXHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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